N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
This compound belongs to a class of chemicals that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. The structural elements of this compound, such as the 1,3,4-thiadiazole ring and the isoquinoline moiety, are significant for their pharmacological activities. The combination of these features in a single molecule enhances its potential for diverse biological applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from readily available chemicals. The process may include steps such as bromination, cyclization, Sandmeyer reaction, and hydrolysis. These methods aim to introduce specific functional groups and build the complex structure of the target molecule efficiently.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the conformational features of the compound. This analysis helps in understanding the spatial arrangement of atoms and the molecular geometry, which are crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
This compound participates in various chemical reactions, thanks to its reactive functional groups. These reactions can be utilized to modify the compound or to synthesize derivative compounds with enhanced or specific biological activities. The chemical properties of this compound, such as reactivity with different reagents, are dictated by its functional groups and molecular structure.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular makeup. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable pharmaceutical forms.
Chemical Properties Analysis
The chemical properties involve the compound's reactivity with other chemicals, stability under various conditions, and its behavior in biological systems. These properties are influenced by the molecular structure and are critical for the compound's potential as a lead compound in drug discovery.
References:
- Lempert-Sréter, M., Lempert, K., & Møller, J. (1983). Electron deficient heteroaromatic ammonioamidates. Part 25. N-(Quinazolin-3-io)amidates. Part 12. Journal of The Chemical Society-perkin Transactions 1, 2011-2015. Consensus.
- Zablotskaya, A., Segal, I., Geronikaki, A., et al. (2013). European journal of medicinal chemistry, 70, 846-56. Consensus.
- Wawrzycka-Gorczyca, I., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine and 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. Consensus.
properties
IUPAC Name |
2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9(2)14-18-19-16(23-14)17-13(21)12-8-20(3)15(22)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDDJCLXYSETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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